molecular formula C14H14O B1664572 1,1-Diphenylacetone CAS No. 781-35-1

1,1-Diphenylacetone

Cat. No. B1664572
CAS RN: 781-35-1
M. Wt: 210.27 g/mol
InChI Key: DBNWBEGCONIRGQ-UHFFFAOYSA-N
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Description

1,1-Diphenylacetone is an organic compound composed of a benzhydryl group and a methyl group attached to a central carbonyl group . It is also known as 1,1-Diphenylpropan-2-one .


Synthesis Analysis

One method of synthesizing 1,1-Diphenylacetone involves dissolving phenylacetone in benzene, reacting it with bromine to effect an α-keto bromination, and stirring for 3-6 hours . This mixture is then slowly added to a solution of anhydrous aluminium chloride in benzene to catalyze a Friedel-Crafts alkylation . A lengthy workup of the reaction mixture ends in recrystallization of the product 1,1-diphenylacetone from petroleum ether .


Molecular Structure Analysis

The molecular formula of 1,1-Diphenylacetone is C15H14O . It has a molar mass of 210.276 g/mol . The structure is composed of a benzhydryl group and a methyl group attached to a central carbonyl group .


Chemical Reactions Analysis

The dianion of 1,1-Diphenylacetone has been studied for its reactions . One study directed towards the regioselectivity of such reactions found a new allene synthesis via allene dianions . In addition, reactions of allene dianions with various electrophiles have been studied .


Physical And Chemical Properties Analysis

1,1-Diphenylacetone appears as a white solid . It has a melting point of 46 °C (115 °F; 319 K) and a boiling point of 307 °C (585 °F; 580 K) . The density is estimated to be 1.0232 .

Scientific Research Applications

Adventures in Chemistry

1,1-Diphenylacetone has notable applications in synthetic organic chemistry. A study by Langer (2022) highlights the reactions of the dianion of 1,1-diphenylacetone, leading to new allene synthesis via allene dianions. This research has expanded the scope of reactions with various electrophiles, offering new pathways in chemical synthesis (Langer, 2022).

Novel Syntheses and Biological Activity

1,1-Diphenylacetone has been utilized in the synthesis of α-arylnaphthalenes, with biological activity against phytopathogenic fungi. Kozik et al. (2006) demonstrated the synthesis of these compounds, highlighting its potential in creating biologically active substances (Kozik, Wilamowski, Góra, & Sepiol, 2006).

Applications in Materials Science

Research by Adler-Abramovich et al. (2006) revealed the significant thermal and chemical stability of diphenylalanine peptide nanotubes, which are derived from structures related to 1,1-diphenylacetone. These nanotubes have potential applications in microelectronic and microelectromechanical systems due to their stability (Adler-Abramovich, Reches, Sedman, Allen, Tendler, & Gazit, 2006).

Catalyst in Chemical Reactions

The compound also finds application as a catalyst in chemical reactions. For instance, the synthesis of α-arylnaphthalenes from diphenylacetaldehydes and 1,1-diphenylacetones involves 1,1-diphenylacetone as a key reactant, showcasing its role in facilitating complex chemical processes (Kozik, Wilamowski, Góra, & Sepiol, 2006).

In Organic and Pharmaceutical Chemistry

Further, 1,1-Diphenylacetone is used in the synthesis of various organic compounds with potential pharmaceutical applications. Opsomer, Thomas, and Dehaen (2017) demonstrated its use in the synthesis of 1,2,3-triazoles, which are important in pharmaceutical chemistry (Opsomer, Thomas, & Dehaen, 2017).

properties

IUPAC Name

1,1-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBNWBEGCONIRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID8061137
Record name 2-Propanone, 1,1-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,1-Diphenylacetone
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Product Name

1,1-Diphenylacetone

CAS RN

781-35-1
Record name 1,1-Diphenylacetone
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Record name 1,1-Diphenylacetone
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Record name 1,1-diphenylacetone
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Synthesis routes and methods I

Procedure details

To a cooled (-80° C.) solution of ((3,5-bis(trifluoromethyl)phenyl)methyloxy)acetonitrile (0.51 g; Example 1a, Method B(i) was added 0.42M lithio diphenylmethane (10 ml; prepared by addition of 2.5M n-butyl lithium in hexane (10 ml) to a cooled (-80° C.) solution of diphenylmethane (4.2 g) in diethyl ether (5 ml), followed by warming to room temperature for 3 hours). The solution was warmed to room temperature for 0.5h and then 1M-hydrochloric acid (10 ml) and ethyl acetate were added and the organic phase washed with saturated brine and dried (MgSO4). After evaporation in vacuo the residue was chromatographed on silica gel (eluting with 5% ethyl acetate in hexane ) to give 1-(3,5-bis(triflouromethyl)phenyl)methyloxy)-3,3-diphenyl acetone as an oil which gave an identical 1H NMR spectrum to the material prepared by Method A.
Name
((3,5-bis(trifluoromethyl)phenyl)methyloxy)acetonitrile
Quantity
0 (± 1) mol
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reactant
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10 mL
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4.2 g
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reactant
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5 mL
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solvent
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0.5h
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10 mL
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Synthesis routes and methods II

Procedure details

Diphenylacetyl chloride (4.6 g), tri-n-butyl-((3,5-bis(trifluoromethyl)phenyl)methyloxymethyl)tin (12.6 g; Example 1a, (Method Ai)and benzylchlorobis(triphenylphosphine) palladium (II)(80 mg)were dissolved in chloroform (10 ml) and the solution heated at 80° C. for 6h. On cooling diethyl ether and saturated aqueous potassium fluoride were added and after 30 minutes the solution was filtered through Hiflo™. The organic layer was washed with water, saturated brine and dried (MgSO4). After evaporation in vacuo the residual oil was purified by chromatography on silica gel (eluting with 0 to 10% ethyl acetate in petroleum ether bp=60°-80° C.) to give 1-(3,5-bis(trifluoromethyl)phenyl)methyloxy)-3,3-diphenyl acetone as an oil. 1H NMR (CDCl3, 360MHz) δ7.80 (1H; s; 4-aryl CH) 7.71 (2H; s; 2,6-aryl CH), 7.43-7.24 (10H; m; phenyl), 5.30 (1H; s; Ph2CH), 4.56 (2H; s), 4.31 (2H; s). m/e Found 452.1191, C24H13F6O2 requires 452.12110.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
tri-n-butyl-((3,5-bis(trifluoromethyl)phenyl)methyloxymethyl)tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzylchlorobis(triphenylphosphine) palladium (II)
Quantity
80 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
D Seyferth, T Wang, P Langer, RL Ostrander… - …, 1997 - ACS Publications
1,1-Diphenylacetone dianion reacts with diorganodichlorosilanes to give 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes, while 1,1-diphenylacetone …
Number of citations: 10 pubs.acs.org
P Langer - Synlett, 2023 - thieme-connect.com
The present personalized account highlights reactions of the dianion of 1,1-diphenylacetone and its applications. From a study directed towards the regioselectivity of such reactions a …
Number of citations: 0 www.thieme-connect.com
HE Zieger, CH Tsang, M Malik, LJ Todaro - Tetrahedron letters, 2002 - Elsevier
The preparation of 3,3,4,4-tetraphenyl-2-butanone by treatment of 1,1-diphenylacetone(1,1-DPA) with potassium-t-butoxide or lithium diisopropyl amide in THF at 0C followed by …
Number of citations: 1 www.sciencedirect.com
FL Cozens, H Garcia, F Gessner… - The Journal of Physical …, 1994 - ACS Publications
Laser flash photolysis of 1, 1-diphenyl-and 1, 1, 3, 3-tetraphenylacetone adsorbed onto a series of clays has been carried out under dry conditions. The photochemical behavior of the …
Number of citations: 10 pubs.acs.org
B Sheludko - 2012 - Citeseer
The anodic oxidation of 1, 1-diphenylethylene has been previously shown to proceed via the intermediate 2, 2-diphenylacetaldehyde. Subsequent anodic oxidation of this compound in …
Number of citations: 1 citeseerx.ist.psu.edu
E Tsui - 2015 - digitalcollections.wesleyan.edu
The cathodic conversion of 1, 1-diphenylacetone (1) to benzophenone (2) was investigated. Through divided-cell electrolyses, cyclic voltammetry, and reactions with authentic …
Number of citations: 1 digitalcollections.wesleyan.edu
P Langer, M Döring, H Görls - European Journal of Organic …, 2001 - Wiley Online Library
The multicomponent reaction of 1,3‐dianions with ketones and oxalic acid dichloride or diethylmalonic dichloride afforded six‐ to eight‐membered lactones. Treatment of the dianion of 3…
C Balamurugan, R Arulkumaran… - … Journal of Science …, 2014 - search.proquest.com
A series of 1, 1-diphenylmethyl chalcones are synthesized from 1, 1-diphenylacetone with various substituted benzaldehydes by crossed aldol condensation. The synthesized …
Number of citations: 0 search.proquest.com
W Wilson, ZY Kyi - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… ), and (VII) have been obtained from 1 : 1-diphenylacetone, 1 : 3-diphenylacetone, and phenyl… It seemed possible that closely related bases (I) could be made from 1 : 1-diphenylacetone …
Number of citations: 1 pubs.rsc.org
JE Kim, AV Zabula, PJ Carroll, EJ Schelter - Organometallics, 2016 - ACS Publications
The reactions of the cerium alkyne complex bearing 2,6-bis(dimethylamino)-4-methylphenolate supporting ligands (bdmmp) and a terminal acetylide moiety, Na[Ce(CCPh)(bdmmp) 3 …
Number of citations: 11 pubs.acs.org

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